Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-(dimethylamino)-5-phenyl-
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Overview
Description
Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-(dimethylamino)-5-phenyl- is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-b]pyridine-7-carboxylic acid,2-(dimethylamino)-5-phenyl- typically involves the annulation of a pyridine ring to a thiazole ring. One common method is the multicomponent one-pot synthesis, which involves the Knoevenagel condensation of thiazolidinone with aldehydes, followed by a Michael addition . This environmentally friendly method is highly efficient and yields the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-(dimethylamino)-5-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the thiazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups.
Scientific Research Applications
Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-(dimethylamino)-5-phenyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its antitumor properties are being explored for the development of novel anticancer agents.
Industry: The compound’s unique chemical properties make it useful in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of thiazolo[4,5-b]pyridine-7-carboxylic acid,2-(dimethylamino)-5-phenyl- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed pharmacological effects. For example, its antitumor activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of the thiazole and pyridine rings.
Imidazo[4,5-b]pyridine derivatives: These compounds have an imidazole ring instead of a thiazole ring but exhibit similar pharmacological activities.
Uniqueness
Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-(dimethylamino)-5-phenyl- is unique due to its specific combination of thiazole and pyridine rings, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its diverse pharmacological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C15H13N3O2S |
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Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-(dimethylamino)-5-phenyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C15H13N3O2S/c1-18(2)15-17-13-12(21-15)10(14(19)20)8-11(16-13)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,19,20) |
InChI Key |
HQYDUJBQTRNDGP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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